molecular formula C13H13NO B8751088 Pyridine, 4-[(3-methoxyphenyl)methyl]- CAS No. 35854-37-6

Pyridine, 4-[(3-methoxyphenyl)methyl]-

Cat. No. B8751088
CAS RN: 35854-37-6
M. Wt: 199.25 g/mol
InChI Key: IYGPSEOOQIPIGY-UHFFFAOYSA-N
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Patent
US05530012

Procedure details

Ammonium formate (25 g) was added to a mixture of 4-(3-methoxybenzoyl)pyridine (27 g, 127 mmol) and 10% palladium on charcoal (7 g) in acetic acid (250 ml). The mixture was heated at reflux for 0.5 hr. The mixture was cooled and diluted with an equal volume of methylene chloride. The catalyst was removed and the solution concentrated in vacuo. The residue was dissolved in water and basified with sodium hydroxide. The mixture was extracted with ether. The extracts were dried and concentrated in vacuo to give the crude 4-(3-methoxybenzyl)pyridine (25 g, 99%) which was used without purification in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Name
4-(3-methoxybenzoyl)pyridine
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][CH:20]=1)[C:10]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)=O>[Pd].C(O)(=O)C.C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][CH:20]=1)[CH2:10][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
4-(3-methoxybenzoyl)pyridine
Quantity
27 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=NC=C2)C=CC1
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water and basified with sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CC2=CC=NC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.